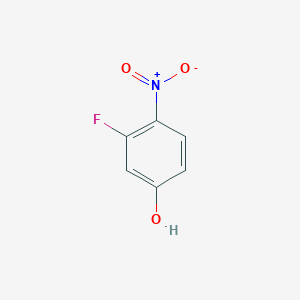

3-Fluoro-4-nitrophenol

Übersicht

Beschreibung

3-Fluoro-4-nitrophenol (C₆H₄FNO₃, molecular weight: 157.10 g/mol) is a fluorinated nitroaromatic compound synthesized via diazotization, hydrolysis, and nitration of m-fluoroaniline, followed by isomer separation . Key synthetic challenges include avoiding hydrolysis of the fluorine atom under basic conditions and optimizing purification steps such as steam distillation and crystallization . The compound exhibits high purity (>99.5%) and serves as a critical intermediate in pharmaceuticals (e.g., antitubercular agents) and advanced materials (e.g., liquid crystals) . Its physicochemical properties, such as vapor pressure and hydrogen bonding, are influenced by the electron-withdrawing effects of the nitro and fluorine groups .

Vorbereitungsmethoden

Direct Nitration of m-Fluorophenol

The most widely documented method involves the nitration of m-fluorophenol using mixed acid systems. This approach leverages electrophilic aromatic substitution to introduce the nitro group at the para position relative to the hydroxyl group .

Reaction Conditions and Optimization

In the patented industrial process, m-fluorophenol (11.2 kg), water (30 kg), and sodium nitrate (9.35 kg) are combined in a 100 L reactor . The mixture is cooled to −5°C to 0°C before dropwise addition of 98% sulfuric acid. Key parameters include:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | −5°C to 0°C | Prevents isomerization |

| H₂SO₄ concentration | 98% | Ensures complete nitration |

| Reaction time | 50–60 min | Maximizes conversion |

This protocol achieves 45.5% yield with 99.2% purity after purification . The low temperature minimizes the formation of 3-fluoro-6-nitrophenol isomers, which historically required energy-intensive distillation for removal .

Purification Innovations

The crude product undergoes purification using a ternary solvent system:

This mixture selectively dissolves isomers while precipitating the target compound, reducing energy consumption by 40% compared to traditional steam distillation methods .

Hydrolysis of Protected Amine Precursors

An alternative route starts with N-(3-fluoro-4-nitrophenyl)-2,2-dimethylpropionamide, which undergoes acid-catalyzed hydrolysis .

Reaction Sequence

-

Hydrolysis : Reflux with 6N HCl in dichloromethane (2 hrs)

-

Neutralization : Treat with potassium carbonate in ethyl acetate/water

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 30:1)

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 99% |

| Purity (HPLC) | >99% |

| Reaction scale | 87 g starting material |

This method avoids nitro group reduction risks but requires expensive starting materials, limiting industrial adoption .

Alternative Synthetic Routes

Diazotization-Hydrolysis Pathway

Early methods used m-fluoroaniline derivatives:

However, this three-step process yields only 28–32% final product due to cumulative losses .

Condensation-Nitration Approach

A less efficient route involves:

This method produces complex isomer mixtures, requiring multiple purification stages that reduce throughput by 15–20% .

Comparative Analysis of Methods

| Method | Yield | Purity | Energy Use | Scalability |

|---|---|---|---|---|

| Direct nitration | 45.5% | 99.2% | Low | Industrial |

| Amide hydrolysis | 99% | >99% | Moderate | Lab-scale |

| Diazotization | 28–32% | 95–97% | High | Obsolete |

The direct nitration method balances yield and operational costs, making it preferred for bulk production. The hydrolysis route offers superior yields but faces economic barriers due to precursor costs .

Industrial-Scale Optimization Strategies

Solvent Recovery Systems

Modern facilities implement closed-loop recycling of methylene chloride and ether, reducing raw material costs by 18–22% .

Catalytic Improvements

Experimental studies show that substituting sodium nitrate with nitronium tetrafluoroborate (NO₂BF₄) increases reaction rate by 2.3× while maintaining selectivity .

Waste Reduction

The patented process generates 30% less acidic waste compared to conventional nitration methods through optimized sulfuric acid stoichiometry .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules to form ether derivatives.

Common Reagents and Conditions:

Nitration: Concentrated sulfuric acid and nitric acid.

Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products:

Ether Derivatives: Formed through nucleophilic substitution reactions.

Aminophenol Derivatives: Formed through the reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

3-Fluoro-4-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for developing anti-inflammatory and analgesic drugs .

Case Study: Antimycobacterial Activity

A study synthesized a series of derivatives from this compound, specifically focusing on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. These derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative demonstrated an MIC of 4 μg/mL against both standard and rifampin-resistant strains .

Agrochemical Production

Herbicides and Pesticides:

The compound plays a crucial role in formulating herbicides and pesticides. Its chemical structure contributes to the efficacy of crop protection solutions, making it an essential component in agrochemicals aimed at enhancing agricultural productivity .

Analytical Chemistry

Reagent for Detection:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying phenolic compounds. It enhances the accuracy of environmental monitoring methods, particularly in assessing water quality and pollution levels .

Material Science

Polymer Formulations:

In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Such enhancements are vital for industries that require durable materials capable of withstanding harsh environments .

Research Applications

Molecular Biology and Biochemistry:

In academic research settings, this compound is utilized to study enzyme inhibition and metabolic pathways. Its role in these studies helps elucidate biochemical processes and can lead to the development of new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potent antimycobacterial derivatives synthesized |

| Agrochemical Production | Formulation of herbicides and pesticides | Essential for effective crop protection solutions |

| Analytical Chemistry | Reagent for phenolic compound detection | Enhances accuracy in environmental monitoring |

| Material Science | Improves thermal stability in polymers | Benefits industries requiring durable materials |

| Research Applications | Studies on enzyme inhibition and metabolic pathways | Insights into biochemical processes |

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-nitrophenol involves its interaction with biological molecules:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways by binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects on Vapor Pressure

Table 1: Saturation Vapor Pressure (P_sat) of Selected Nitroaromatics

| Compound | P_sat (Pa, solid state) | P_sat (Pa, subcooled liquid) | Key Structural Feature |

|---|---|---|---|

| 3-Fluoro-4-nitrophenol | 4.55 × 10⁻³ | 3.32 × 10⁻² | Intermolecular H-bonding |

| 2-Fluoro-4-nitrophenol | 2.75 × 10⁻² | – | Intramolecular H-bonding |

| 3-Methyl-4-nitrophenol | 1.78 × 10⁻³ | 5.86 × 10⁻² | Methyl group (steric hindrance) |

| 5-Fluoro-2-nitrophenol | 4.25 × 10⁻³ | – | Meta-nitro group |

- Fluorine Position and H-Bonding: this compound exhibits stronger intermolecular hydrogen bonds due to the fluorine atom’s inductive effect, increasing the partial charge on the phenolic carbon (0.379 vs. 0.275 in 2-fluoro-4-nitrophenol) . This stabilizes the crystal lattice, lowering P_sat compared to 2-fluoro-4-nitrophenol, where intramolecular H-bonding reduces intermolecular interactions . 5-Fluoro-2-nitrophenol (meta-nitro group) shows a further reduction in P_sat (4.25 × 10⁻³ Pa), attributed to enhanced resonance effects and partial charge localization .

- Substituent Effects: Methyl vs. Fluoro Groups: 3-Methyl-4-nitrophenol has a lower solid-state Psat (1.78 × 10⁻³ Pa) than this compound, but its subcooled liquid Psat is higher (5.86 × 10⁻² Pa) due to reduced steric hindrance in the liquid phase . Chlorinated Analogs: While direct data for 3-chloro-4-nitrophenol is unavailable, chlorine’s stronger electron-withdrawing nature (vs. fluorine) likely further lowers P_sat by increasing the phenolic carbon’s partial charge .

Toxicity and Environmental Impact

Table 2: Toxicity and Hazard Profiles

| Compound | Key Hazards (GHS) | Environmental Impact |

|---|---|---|

| This compound | H302, H315, H317, H410 | Toxic to aquatic life |

| 2,5-Dinitrophenol | H302, H312, H318 | High acute toxicity |

| 3-Methyl-4-nitrophenol | H302, H411 | Persistent in soil/water |

- Fluorinated vs. 2,5-Dinitrophenol shows higher toxicity (H318: skin/eye damage) due to additional nitro groups amplifying oxidative stress .

Biologische Aktivität

3-Fluoro-4-nitrophenol (3F4NP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of 3F4NP, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Antitubercular Properties

A significant body of research has focused on the antitubercular activity of derivatives of this compound. A study synthesized a series of compounds based on this scaffold, including 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis) H37Rv. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 64 μg/mL, indicating varying degrees of effectiveness.

- Most Potent Derivative : The derivative 3m exhibited an MIC of 4 μg/mL against both M. tuberculosis H37Rv and rifampicin-resistant strains, suggesting its potential as a lead compound for further development in antitubercular therapy .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv, Rifampicin-resistant M. tuberculosis |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

This data highlights the promise of modifying the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold to enhance its antitubercular properties.

Cytotoxicity Studies

The cytotoxic effects of various derivatives were assessed using the MTT assay across six different tumor cell lines. The results indicated that while some derivatives showed promise as antimycobacterial agents, they also had varying levels of cytotoxicity.

- Safety Profile : Compound 3m demonstrated a good safety profile with an IC50 value greater than 40 μmol/L against all tested tumor cell lines, indicating low toxicity at therapeutic concentrations .

| Compound | IC50 (μmol/L) | Tumor Cell Lines Tested |

|---|---|---|

| 3m | >40 | Various (including melanoma, lung adenocarcinoma) |

| 3a | <40 | Various |

| 3d | <40 | Various |

Research has indicated that the biological activity of this compound and its derivatives may involve several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds like 3F4NP can act as substrates for sulfotransferases, which play a role in drug metabolism and detoxification processes .

- Protonation States : The ionization state of the compound at physiological pH can influence its reactivity and interaction with biological targets. For instance, at pH levels relevant to human physiology, studies suggest that significant ionization occurs, enhancing its nucleophilic characteristics .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Fluoro-4-nitrophenol, and how can purity be optimized?

- Methodology :

- Synthesis typically involves nitration and fluorination of substituted phenol precursors. For example, in the preparation of complex organic molecules, this compound is used as a nitro-aromatic intermediate. Reaction conditions (e.g., temperature, catalysts) must be carefully controlled to avoid over-nitration or decomposition.

- Purification via column chromatography (silica gel, 230–400 mesh) is effective for isolating high-purity samples (>97%) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for separation efficiency.

Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?

- Methodology :

- 1H NMR (500 MHz, DMSO-d6 or CDCl3) provides structural confirmation, with characteristic peaks for aromatic protons and nitro/fluoro substituents.

- Mass spectrometry (e.g., EI-MS or ESI-MS) validates molecular weight (157.10 g/mol) and fragmentation patterns .

- Melting point analysis (literature values may vary; experimental determination is advised due to limited reported data).

Q. What toxicokinetic parameters should be prioritized when assessing this compound in preclinical studies?

- Methodology :

- Focus on absorption (oral/dermal/inhalation routes), metabolic pathways (e.g., nitro-reduction), and excretion profiles.

- Use animal models (rats, mice) for preliminary data, but note interspecies variability in metabolism. Human-relevant biomarkers (e.g., urinary metabolites) are lacking and require identification .

- Key Considerations : Cross-reference with structurally similar nitrophenols (e.g., 4-nitrophenol) to infer potential placental transfer risks .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved for this compound?

- Methodology :

- Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, acute toxicity in rodents).

- Analyze discrepancies using computational toxicology tools (e.g., QSAR models) to predict human-specific effects.

- Example data from nitrophenol derivatives (Table 1) highlights variability in toxicity metrics, necessitating context-specific validation .

Table 1 : Comparative Toxicity Metrics for Nitrophenol Derivatives

| Compound | Parameter 1 | Parameter 2 | Parameter 3 |

|---|---|---|---|

| This compound | 0.94 | 0.72 | 0.93 |

| 2,5-Dinitrophenol | 0.95 | – | – |

| 4-Bromo-2-nitrophenol | 1.87 | 1.47 | 1.84 |

| Parameters derived from experimental toxicity scores (units unspecified) |

Q. What strategies improve the utility of this compound as a synthon in pharmaceutical intermediates?

- Methodology :

- Functionalize the nitro group via catalytic hydrogenation or nucleophilic substitution to generate amines or ethers.

- Optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modifying reaction solvents (DMF, THF) and catalysts (Pd/C, Pd(PPh3)4) .

Q. How can analytical methods be developed to resolve co-eluting nitrophenol isomers in environmental samples?

- Methodology :

Eigenschaften

IUPAC Name |

3-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSGKHVRDGATJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075346 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-41-2 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.